

# DBCO-PEG8-Maleimide molecular weight and formula

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Compound of Interest

Compound Name: DBCO-PEG8-Maleimide

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## In-Depth Technical Guide to DBCO-PEG8-Maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to the heterobifunctional crosslinker, **DBCO-PEG8-Maleimide**. This reagent is a cornerstone in the field of bioconjugation, enabling the precise linkage of molecules for applications ranging from antibody-drug conjugates (ADCs) to advanced bioassays.

## **Core Properties of DBCO-PEG8-Maleimide**

**DBCO-PEG8-Maleimide** is a versatile crosslinker featuring a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and a maleimide group. This unique combination of functionalities allows for a two-step, orthogonal conjugation strategy.



| Property           | Value                                    | Source |
|--------------------|--|--------|
| Molecular Formula  | C44H58N4O13                              | [1][2] |
| Molecular Weight   | 851.0 g/mol                              | [1][2] |
| Purity             | Typically ≥95%                           | [1]    |
| Solubility         | Soluble in DMSO, DMF, and DCM            | [2]    |
| Storage Conditions | -20°C, protected from light and moisture | [2]    |

## **Reaction Principles**

**DBCO-PEG8-Maleimide** facilitates two distinct and highly specific chemical reactions:

- Maleimide-Thiol Conjugation: The maleimide group reacts specifically with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[3][4]
- Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts with azidefunctionalized molecules in a copper-free "click chemistry" reaction. This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for use with sensitive biological samples.

The PEG8 spacer is a hydrophilic chain of eight polyethylene glycol units that enhances the solubility of the crosslinker and the resulting conjugate, reduces aggregation, and can minimize immunogenicity.

## **Experimental Protocols**

The following are detailed protocols for the two-step conjugation process using **DBCO-PEG8-Maleimide**.

# Part 1: Maleimide-Thiol Conjugation (Labeling a Thiol-Containing Molecule)



This protocol outlines the procedure for labeling a protein with available cysteine residues with **DBCO-PEG8-Maleimide**.

#### Materials:

- Thiol-containing protein (e.g., antibody, peptide)
- DBCO-PEG8-Maleimide
- Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer (e.g., HEPES, Tris) at pH 6.5-7.5. It is recommended to include 5-10 mM EDTA to prevent disulfide bond re-formation.
- Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
- Anhydrous DMSO or DMF
- Quenching solution (optional): Cysteine or 2-mercaptoethanol (0.5-1 M stock)
- Desalting column or dialysis equipment for purification.

#### Procedure:

- Protein Preparation:
  - Dissolve the thiol-containing protein in the Reaction Buffer to a concentration of 1-10 mg/mL.
  - If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.
     Note: If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide reagent.
- DBCO-PEG8-Maleimide Preparation:
  - Immediately before use, prepare a 5-20 mM stock solution of DBCO-PEG8-Maleimide in anhydrous DMSO or DMF.



### Conjugation Reaction:

- Add a 4- to 20-fold molar excess of the DBCO-PEG8-Maleimide stock solution to the prepared protein solution. The optimal molar ratio may need to be determined empirically.
- Incubate the reaction for 1 hour at room temperature or for 2 hours at 4°C.
- Quenching (Optional):
  - To stop the reaction, a quenching solution can be added to a final concentration of 10-50 mM and incubated for 15 minutes at room temperature.
- Purification:
  - Remove excess, unreacted **DBCO-PEG8-Maleimide** and quenching reagent using a
    desalting column or dialysis against an appropriate buffer (e.g., PBS).

# Part 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of the DBCO-labeled molecule from Part 1 with an azide-functionalized molecule.

#### Materials:

- DBCO-labeled molecule (from Part 1)
- Azide-functionalized molecule (e.g., drug, fluorophore, biotin)
- Reaction Buffer: PBS or other azide-free buffer.

#### Procedure:

- Reaction Setup:
  - Combine the DBCO-labeled molecule and the azide-functionalized molecule in the Reaction Buffer. A 1.5- to 10-fold molar excess of one component is often used to drive the reaction to completion.



#### Incubation:

• Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as HPLC or FPLC.

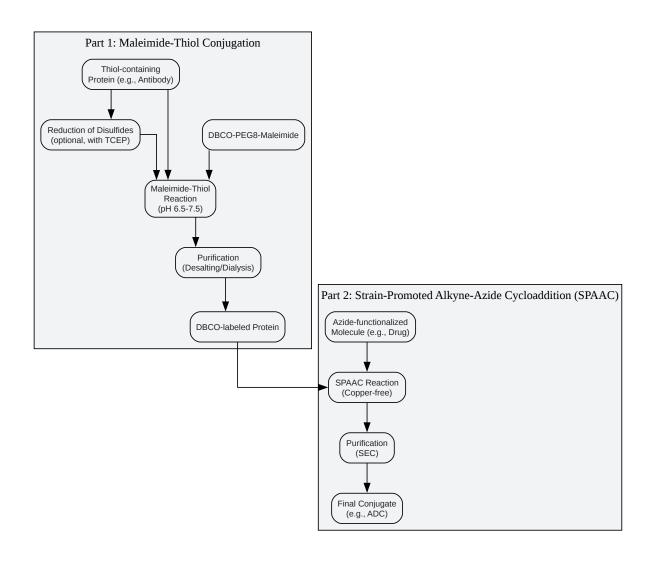
#### • Purification:

 Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable chromatographic method to remove any unreacted components.

# Visualizations Experimental Workflow

The following diagram illustrates the two-step conjugation process.





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Two-step bioconjugation workflow using **DBCO-PEG8-Maleimide**.



## Signaling Pathway Example: HER2-Targeted Antibody-Drug Conjugate

DBCO-PEG-Maleimide linkers are frequently employed in the construction of Antibody-Drug Conjugates (ADCs). A prominent application is in targeting the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in certain cancers. The following diagram illustrates the mechanism of action of a HER2-targeted ADC.

Mechanism of action of a HER2-targeted Antibody-Drug Conjugate.

In this pathway, the antibody component of the ADC binds to the HER2 receptor on the surface of a cancer cell.[1] This binding can inhibit the downstream signaling pathways that promote cell proliferation and survival.[1] Subsequently, the ADC-receptor complex is internalized by the cell and trafficked to the lysosome. Inside the lysosome, the linker is cleaved (or the antibody is degraded in the case of non-cleavable linkers), releasing the cytotoxic payload, which then induces DNA damage and apoptosis.[1]

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### References

- 1. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation PMC [pmc.ncbi.nlm.nih.gov]
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